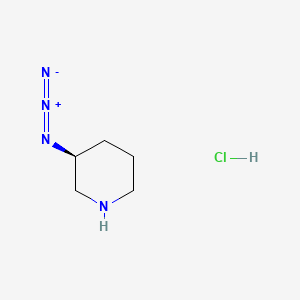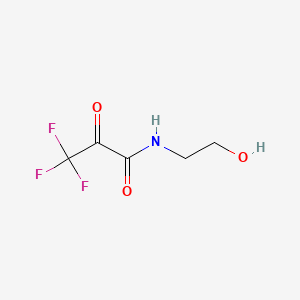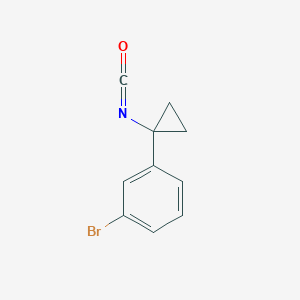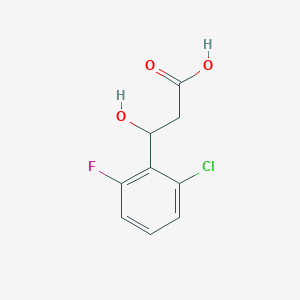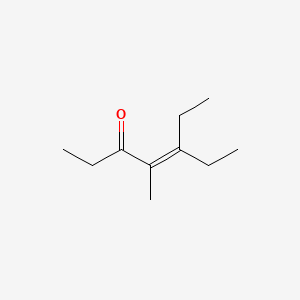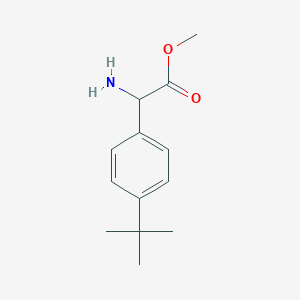
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is an organic compound with the molecular formula C13H19NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a tert-butyl group and the alpha carbon is substituted with an amino group and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 4-tert-butylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of various materials
作用機序
The mechanism of action of methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems .
類似化合物との比較
Similar Compounds
Methyl 4-tert-butylphenylacetate: Similar structure but lacks the amino group.
Methyl 2-(4-tert-butylphenyl)acetate: Similar structure but lacks the amino group.
Methyl 2-amino-2-phenylacetate: Similar structure but lacks the tert-butyl group.
Uniqueness
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is unique due to the presence of both the amino group and the tert-butyl group on the phenyl ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
methyl 2-amino-2-(4-tert-butylphenyl)acetate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11H,14H2,1-4H3 |
InChIキー |
AUTFVNPUUPHELI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)


